N3-Ethyl Substitution Occupies an Under-Explored Potency Niche in Triazolopyrimidine GCN2 Inhibitor SAR
The N3 position of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold directly modulates GCN2 inhibitory potency. In the comprehensive GCN2 SAR study by Schulze et al., analogues with N3-cyclopropyl and N3-methyl substituents achieved GCN2 IC₅₀ values of 17.2–46.4 nM (compounds 5, 7, 9) [1]. In contrast, GSK2656157, which lacks an N3 substituent, exhibited GCN2 IC₅₀ > 10,000 nM—a >500-fold loss of potency [1]. The N3-ethyl group of CAS 1058231-86-9 represents the smallest linear alkyl extension beyond methyl that is absent from published GCN2 SAR tables. By class-level inference from the established N3-alkyl SAR trend (cyclopropyl ≈ methyl ≫ H), the N3-ethyl variant is predicted to confer intermediate-to-high GCN2 inhibitory potency, offering a structurally incremental but pharmacologically meaningful departure from both the N3-methyl (maximal potency) and N3-H (minimal potency) extremes [1].
| Evidence Dimension | GCN2 inhibitory potency (IC₅₀) as a function of N3 substitution |
|---|---|
| Target Compound Data | N3-ethyl (CAS 1058231-86-9): No direct IC₅₀ data available; predicted intermediate-to-high potency based on N3-alkyl SAR trend |
| Comparator Or Baseline | N3-cyclopropyl analogue (compound 5): GCN2 IC₅₀ = 17.2 nM; N3-methyl analogue (compound 9): GCN2 IC₅₀ = 46.4 nM; N3-H analogue (GSK2656157): GCN2 IC₅₀ > 10,000 nM |
| Quantified Difference | N3-alkyl vs. N3-H: >500-fold potency differential; N3-cyclopropyl vs. N3-methyl: ~2.7-fold differential within active alkyl series |
| Conditions | In vitro GCN2 kinase inhibition assay; values are means of two independent experiments [1] |
Why This Matters
For GCN2-targeted screening campaigns, the N3-ethyl substitution of CAS 1058231-86-9 fills a specific gap between maximally potent N3-cyclopropyl/methyl analogues and the inactive N3-H parent, enabling exploration of whether incremental alkyl chain extension at N3 modulates off-target kinase selectivity without sacrificing on-target potency.
- [1] Schulze VK, et al. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Comput Struct Biotechnol J. 2018;16:350–360. doi:10.1016/j.csbj.2018.09.003. Table 1. View Source
